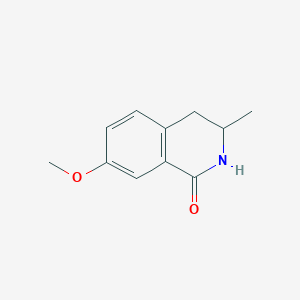
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one: is a chemical compound belonging to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.
Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Reduction: The final step involves the reduction of the isoquinoline to the dihydroisoquinolinone using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated isoquinolinones.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Applications De Recherche Scientifique
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate with DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(13)12-7/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
Clé InChI |
DESUGVAIPCNAHX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=C(C=C2)OC)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


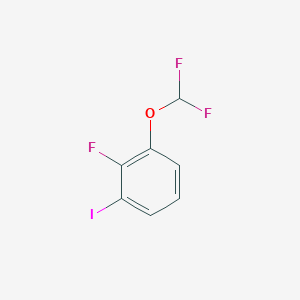
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
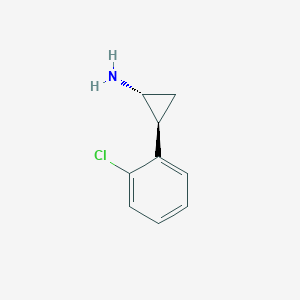



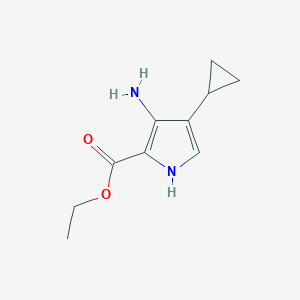
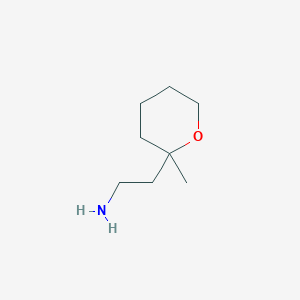
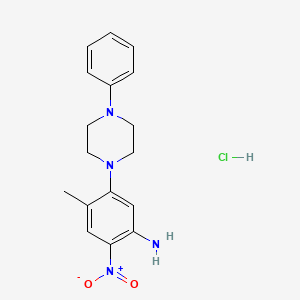
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
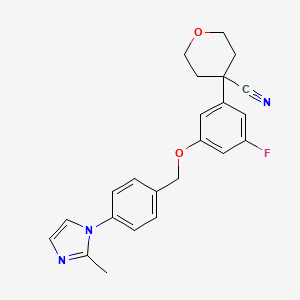
![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)
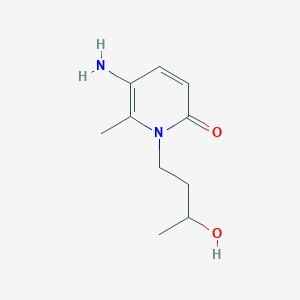
![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
